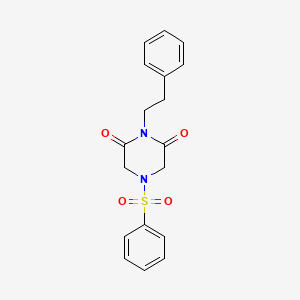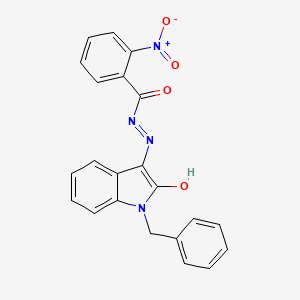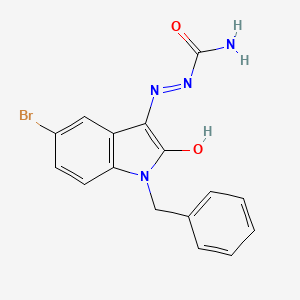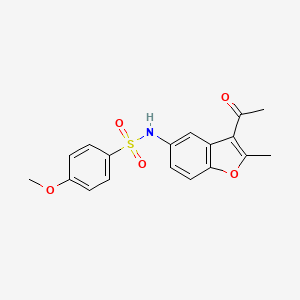![molecular formula C20H17NO2S3 B3567649 5-BENZOYL-8-METHOXY-4,4-DIMETHYL-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B3567649.png)
5-BENZOYL-8-METHOXY-4,4-DIMETHYL-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
描述
5-BENZOYL-8-METHOXY-4,4-DIMETHYL-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of dithioloquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-8-METHOXY-4,4-DIMETHYL-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves the reaction of appropriate quinoline derivatives with sulfur-containing reagents. One common method involves the use of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione as a starting material. This compound can be synthesized through a series of steps, including the condensation of anthranilic acid derivatives with sulfur reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .
化学反应分析
Types of Reactions
5-BENZOYL-8-METHOXY-4,4-DIMETHYL-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学研究应用
5-BENZOYL-8-METHOXY-4,4-DIMETHYL-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-BENZOYL-8-METHOXY-4,4-DIMETHYL-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 5-BUTYRYL-8-METHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
- 5-HEXANOYL-8-METHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
- 5-(4-BROMOBENZOYL)-8-METHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Uniqueness
5-BENZOYL-8-METHOXY-4,4-DIMETHYL-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE stands out due to its specific benzoyl and methoxy substituents, which confer unique electronic and steric properties. These features enhance its binding affinity to molecular targets and its overall biological activity .
属性
IUPAC Name |
(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S3/c1-20(2)17-16(19(24)26-25-17)14-11-13(23-3)9-10-15(14)21(20)18(22)12-7-5-4-6-8-12/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLOSDWESHEBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4)C=CC(=C3)OC)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B3567592.png)

![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]dibenzenesulfonamide](/img/structure/B3567603.png)

![[4-[Butanoyl-(4-methylphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3567608.png)
![[4-[Acetyl(benzenesulfonyl)amino]-2,6-dibromophenyl] acetate](/img/structure/B3567626.png)
![4-[N-(Benzenesulfonyl)butanamido]-2,6-dichlorophenyl butanoate](/img/structure/B3567630.png)
![N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]phenyl]-N-(4-methylphenyl)sulfonylbutanamide](/img/structure/B3567638.png)
![[4-[Benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate](/img/structure/B3567641.png)
![N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide](/img/structure/B3567642.png)
![4-[butyryl(2-naphthylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B3567647.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3567661.png)
